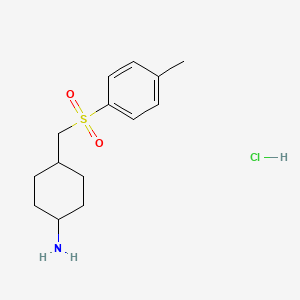
(1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride is a chemical compound that belongs to the class of cyclohexylamines It is characterized by the presence of a tosylmethyl group attached to the cyclohexane ring, which is further modified by the addition of a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the tosylmethyl group.
Tosylation: Cyclohexanone is first converted to the corresponding tosylmethyl derivative using tosyl chloride and a base such as pyridine.
Amination: The tosylmethylcyclohexanone is then subjected to reductive amination using an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the tosyl group to a methyl group, yielding a simpler amine derivative.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce simpler amine derivatives.
Scientific Research Applications
(1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tosylmethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine without the tosylmethyl group.
Tosylmethylcyclohexane: Lacks the amine functionality.
N-Tosylcyclohexylamine: Contains a tosyl group but differs in its overall structure.
Uniqueness
(1r,4r)-4-(Tosylmethyl)cyclohexanamine hydrochloride is unique due to the presence of both the tosylmethyl and amine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds.
Properties
Molecular Formula |
C14H22ClNO2S |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO2S.ClH/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12;/h2-3,8-9,12-13H,4-7,10,15H2,1H3;1H |
InChI Key |
CGBYTNGGDWQPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCC(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


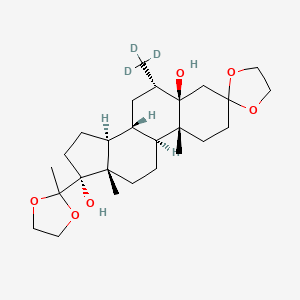
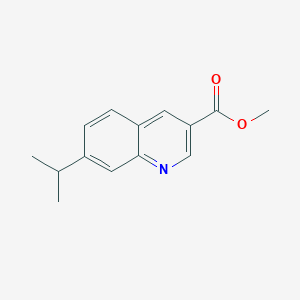
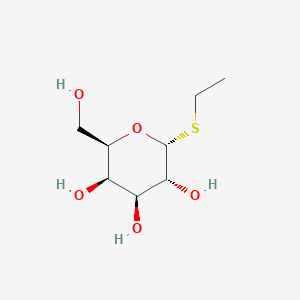
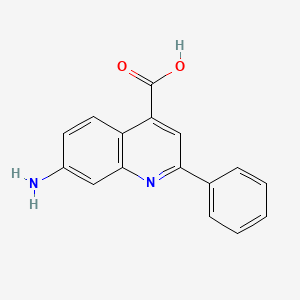
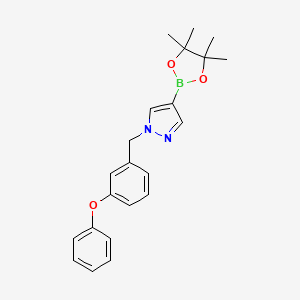

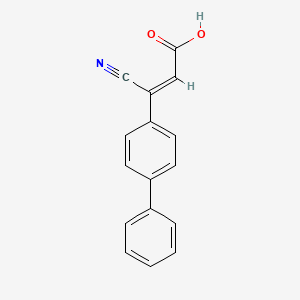
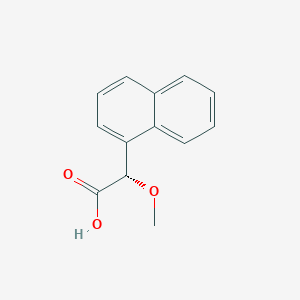
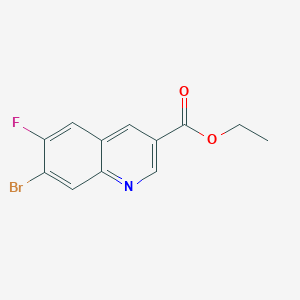
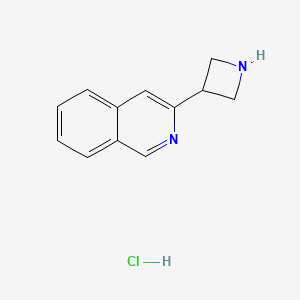
![4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15338785.png)
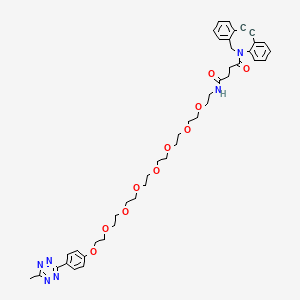
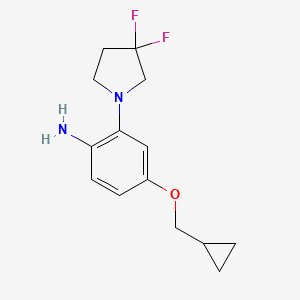
![8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15338824.png)
